1,3-Dihydrothieno[3,4-b]quinoxaline
Overview
Description
1,3-Dihydrothieno[3,4-b]quinoxaline is a chemical compound with the molecular formula C10H8N2S . It has a molecular weight of 188.25 g/mol .
Molecular Structure Analysis
The molecular structure of this compound involves a quinoxaline core, which is a type of nitrogen-based heterocyclic compound . The structure of this compound has been confirmed using various techniques such as elemental analysis, infrared spectroscopy, 1H NMR, 13C NMR, and mass spectroscopy .Scientific Research Applications
Electrochemical Applications
- Electropolymerization and Electrochromic Properties :
- Research on 1,3-Dihydrothieno[3,4-b]quinoxaline derivatives has focused on their electropolymerization and electrochromic properties. One study synthesized a new terthienyl-based fluorescent polymer bearing pendant quinoxaline moieties, demonstrating reversible electrochromic behavior and sensitivity towards metal cations, particularly Fe3+ ions (Carbas et al., 2012).
- Another study reported the synthesis of novel electrochromic polymers from 3,4-Ethylenedioxythiophene-Bis-Substituted Quinoxalines, highlighting their application in green polymeric materials (Durmus et al., 2007).
Photosensitization
- Photosensitizer for Photoinitiated Polymerization :
- A quinoxaline derivative was used as a photosensitizer for diaryliodonium salt photoinitiators. This facilitated photoinitiated cationic polymerization of heterocyclic monomers, demonstrating potential in photopolymerization applications under ambient solar irradiation (Bulut et al., 2010).
Synthesis and Chemical Reactions
- Synthesis and Reactivity :
- The synthesis and reactivity of this compound and its derivatives have been explored, with one study focusing on its transient existence and reaction with different compounds (Roland & Anderson, 1977).
- Another study demonstrated the efficient synthesis of 2,3-dihydrothieno[2,3-b]quinolines via a domino aza-Morita-Baylis-Hillman/alkylation/aldol reaction, presenting a mild method for their preparation (Wei et al., 2016).
Biomedical Applications
- Neuroprotectant for Cerebral Ischemia :
- In the biomedical field, a study reported on 2,3-Dihydroxy-6-nitro-7-sulfamoyl-benzo(F)quinoxaline (NBQX), an analog of quinoxalinedione antagonists. NBQX was found to be a neuroprotectant against global ischemia, even when administered two hours after an ischemic challenge (Sheardown et al., 1990).
Safety and Hazards
1,3-Dihydrothieno[3,4-b]quinoxaline is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (respiratory system) .
Future Directions
Quinoxaline and its derivatives, including 1,3-Dihydrothieno[3,4-b]quinoxaline, have been identified as promising scaffolds for the design of UV-centered and visible light photo-initiating systems . They have also been used in the development of new drugs . Future research is expected to focus on the development of newer synthetic strategies and novel methodologies to decorate the quinoxaline scaffold with proper functional groups .
Properties
IUPAC Name |
1,3-dihydrothieno[3,4-b]quinoxaline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2S/c1-2-4-8-7(3-1)11-9-5-13-6-10(9)12-8/h1-4H,5-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSKBIJDQSJQRQK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=NC3=CC=CC=C3N=C2CS1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30454996 | |
Record name | Thieno[3,4-b]quinoxaline, 1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3138-80-5 | |
Record name | Thieno[3,4-b]quinoxaline, 1,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30454996 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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